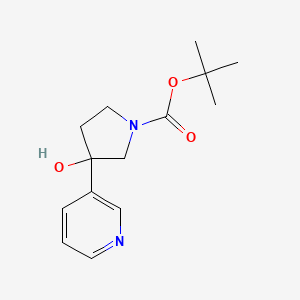
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. One common method involves the following steps:
Starting Material: Pyrrolidine derivative.
Reagent: Tert-butyl chloroformate.
Solvent: Anhydrous tetrahydrofuran (THF).
Catalyst: Triethylamine.
Reaction Conditions: The reaction is carried out at low temperatures, typically around -78°C, to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and pyridine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The compound may also inhibit certain pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-3-(pyridin-2-yl)pyrrolidine-1-carboxylate: Similar structure but with the pyridine ring at a different position.
Tert-butyl 3-hydroxy-3-(pyridin-4-yl)pyrrolidine-1-carboxylate: Similar structure but with the pyridine ring at a different position.
Tert-butyl 3-hydroxy-3-(quinolin-3-yl)pyrrolidine-1-carboxylate: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and novel materials.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-13(2,3)19-12(17)16-8-6-14(18,10-16)11-5-4-7-15-9-11/h4-5,7,9,18H,6,8,10H2,1-3H3 |
InChI Key |
LIABOVDDEOMITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13548499.png)
![tert-butylN-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13548518.png)
![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)
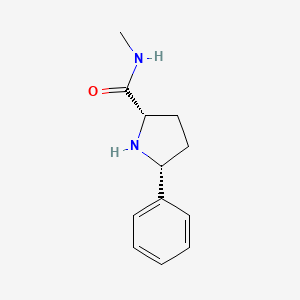
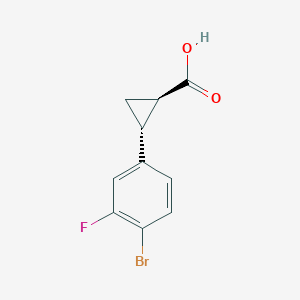

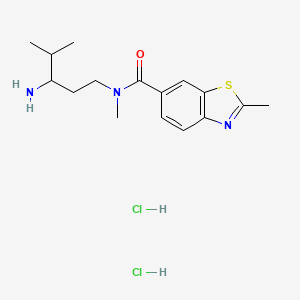
![8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B13548546.png)
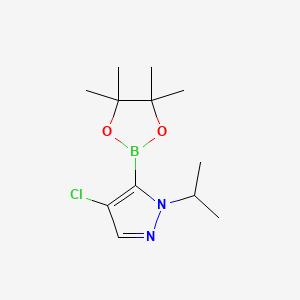
methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13548560.png)
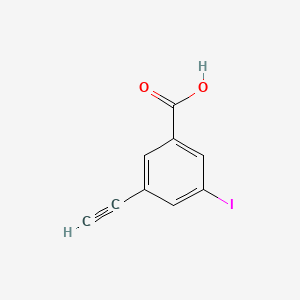
![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)
